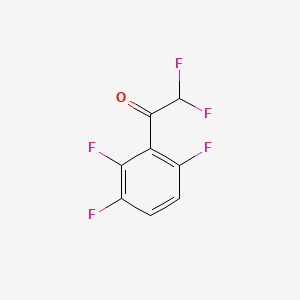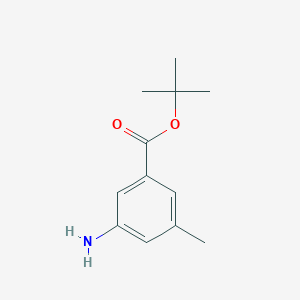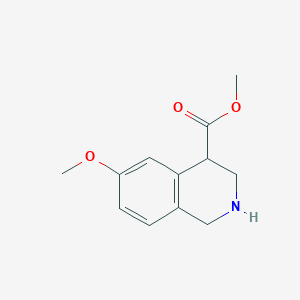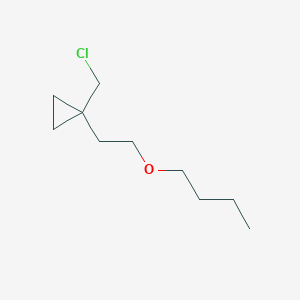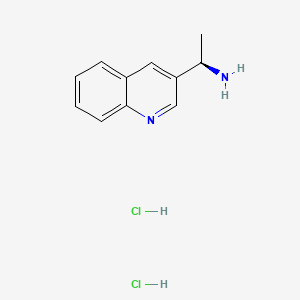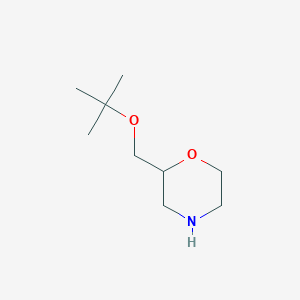
2-(Tert-butoxymethyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tert-butoxymethyl)morpholine is an organic compound with the molecular formula C9H19NO2 It features a morpholine ring substituted with a tert-butoxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butoxymethyl)morpholine typically involves the reaction of morpholine with tert-butyl chloroacetate. The reaction proceeds under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Morpholine+tert-Butyl chloroacetate→this compound+HCl
The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and product purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Tert-butoxymethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The tert-butoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the removal of the tert-butoxymethyl group.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tert-butoxymethyl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its ability to modify pharmacokinetic properties of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 2-(Tert-butoxymethyl)morpholine depends on its application. In synthetic chemistry, it acts as a nucleophile or electrophile in various reactions. Its tert-butoxymethyl group can provide steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The morpholine ring can interact with various molecular targets, potentially affecting biological pathways when used in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: The parent compound without the tert-butoxymethyl group.
N-Methylmorpholine: A morpholine derivative with a methyl group instead of tert-butoxymethyl.
2-(Methoxymethyl)morpholine: Similar structure but with a methoxymethyl group.
Uniqueness
2-(Tert-butoxymethyl)morpholine is unique due to the presence of the bulky tert-butoxymethyl group, which can significantly alter its chemical reactivity and physical properties compared to other morpholine derivatives. This makes it particularly useful in applications where steric effects are crucial, such as in the design of selective catalysts or in the development of drugs with specific pharmacokinetic profiles.
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxymethyl]morpholine |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)12-7-8-6-10-4-5-11-8/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
RGOKMMFQLOFNST-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1CNCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


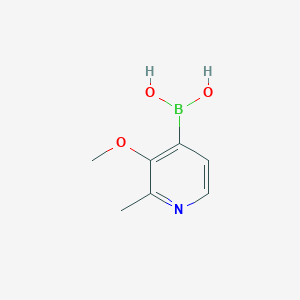
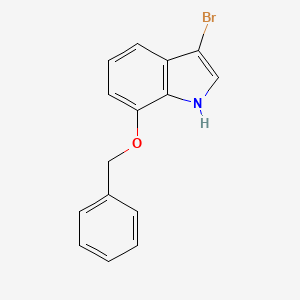
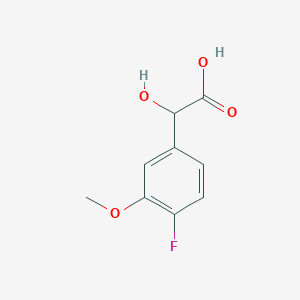
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
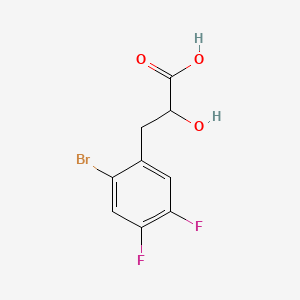
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
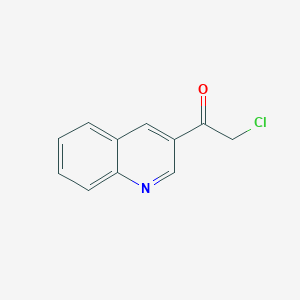
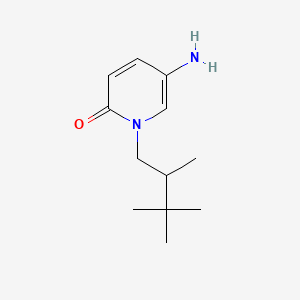
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
